

Spectroscopic Profile of 2-Amino-3-bromo-6-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3-bromo-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-3-bromo-6-methylpyridine** (CAS No. 126325-46-0). Due to the limited availability of specific experimental spectra in the public domain, this document focuses on predicted and typical spectroscopic characteristics based on the compound's structure and data from analogous molecules. The guide includes expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.

Chemical Structure and Overview

2-Amino-3-bromo-6-methylpyridine is a substituted pyridine derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, provides multiple reactive sites for further chemical modifications.

Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **2-Amino-3-bromo-6-methylpyridine**. These values are estimations based on the analysis of similar compounds

and established spectroscopic principles.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.4 - 7.6	Doublet	1H	H-4 (Pyridine)
~ 6.4 - 6.6	Doublet	1H	H-5 (Pyridine)
~ 4.5 - 5.5	Broad Singlet	2H	-NH ₂ (Amino)
~ 2.4 - 2.6	Singlet	3H	-CH ₃ (Methyl)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Table 2: Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162	C-2 (C-NH ₂)
~ 105 - 110	C-3 (C-Br)
~ 140 - 145	C-4
~ 115 - 120	C-5
~ 155 - 160	C-6 (C-CH ₃)
~ 20 - 25	-CH ₃ (Methyl)

Table 3: Typical IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H Stretch (asymmetric & symmetric)
3100 - 3000	Medium	C-H Stretch (aromatic)
2950 - 2850	Medium	C-H Stretch (aliphatic)
1620 - 1580	Strong	C=C Stretch (aromatic ring)
1580 - 1550	Strong	C=N Stretch (aromatic ring)
1480 - 1440	Medium	C-H Bend (methyl)
~ 1300	Medium	C-N Stretch
1100 - 1000	Strong	C-Br Stretch

Table 4: Expected Mass Spectrometry Data

m/z Value	Ion Description
187/189	[M] ⁺ (Molecular ion with 1:1 isotopic pattern for Br)
172/174	[M-CH ₃] ⁺
108	[M-Br] ⁺
93	[M-Br-CH ₃] ⁺

Note: The fragmentation pattern can be influenced by the ionization technique used.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-Amino-3-bromo-6-methylpyridine** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is recorded on a 300 MHz or higher NMR spectrometer. ¹H NMR spectra are typically referenced to the residual solvent peak

or an internal standard like tetramethylsilane (TMS). For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each carbon environment.

IR Spectroscopy

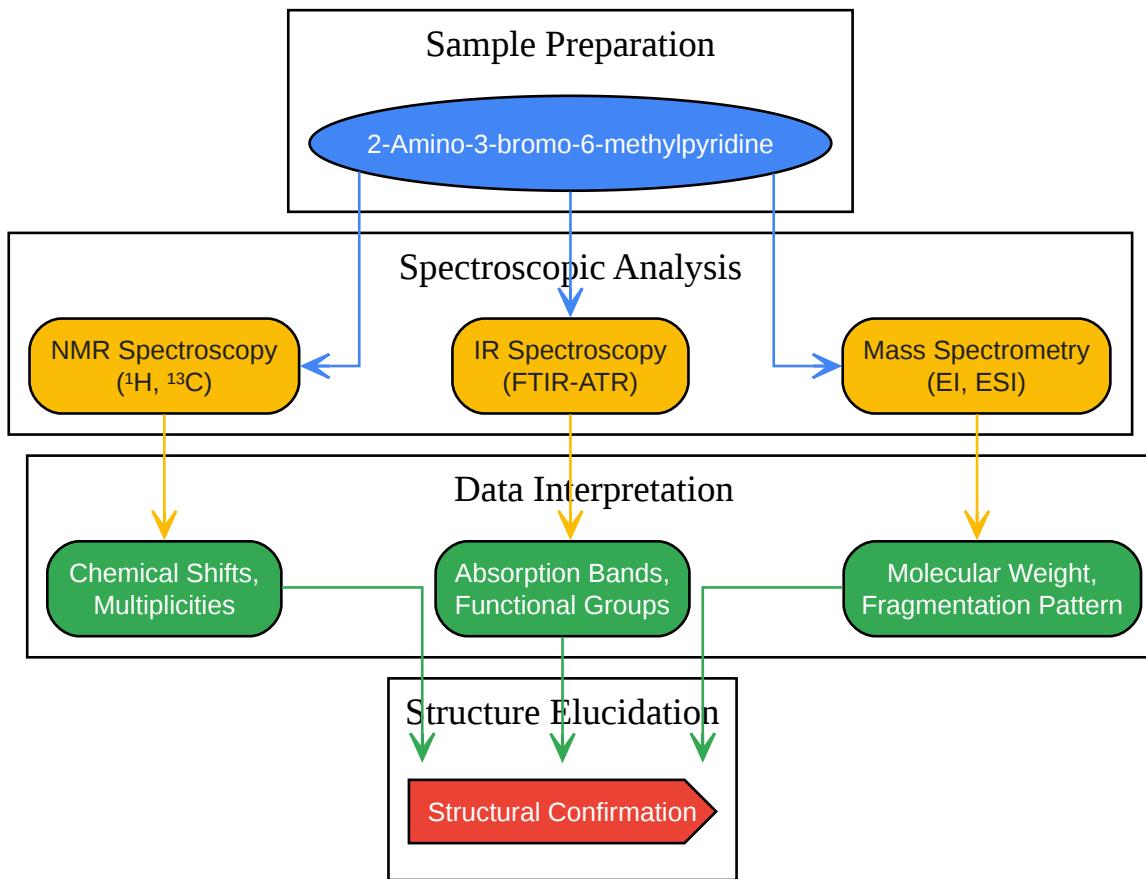
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin pellet. The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For determining the molecular weight, a soft ionization method like Electrospray Ionization (ESI) is suitable. For fragmentation analysis, Electron Impact (EI) ionization is often employed. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-3-bromo-6-methylpyridine**.



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General workflow for spectroscopic analysis.

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